N-Tert-butoxycarbonyl-O-methyl-D-valinol

Description

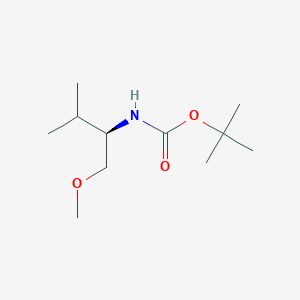

N-Tert-butoxycarbonyl-O-methyl-D-valinol (abbreviated here for clarity as Boc-O-Me-D-valinol) is a chiral amino alcohol derivative widely utilized in organic synthesis and pharmaceutical chemistry. Its structure features a valinol backbone (derived from the amino acid valine) with two key modifications:

- N-Tert-butoxycarbonyl (Boc) group: A base-labile protecting group commonly used to shield the amine functionality during multi-step syntheses.

- O-Methyl ether: A stable protecting group for the hydroxyl moiety, enhancing solubility in nonpolar solvents and reducing undesired side reactions.

The compound is characterized by its stereochemical configuration (D-configuration at the chiral center) and stability under acidic conditions, making it valuable in peptide synthesis, glycosylation reactions, and asymmetric catalysis. Its Boc group is typically removed under mild acidic conditions (e.g., trifluoroacetic acid), while the O-methyl group remains intact unless subjected to harsh deprotection methods like BBr₃.

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-1-methoxy-3-methylbutan-2-yl]carbamate |

InChI |

InChI=1S/C11H23NO3/c1-8(2)9(7-14-6)12-10(13)15-11(3,4)5/h8-9H,7H2,1-6H3,(H,12,13)/t9-/m0/s1 |

InChI Key |

ADBTYWXZMWFEHN-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)[C@H](COC)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C(COC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Boc-O-Me-D-valinol with structurally related amino alcohol derivatives, focusing on synthetic utility, stability, and physicochemical properties.

Table 1: Key Comparisons

*Yields from representative glycosylation or coupling reactions.

†Solid-phase peptide synthesis.

Key Findings

Protecting Group Stability: The Boc group in Boc-O-Me-D-valinol demonstrates superior stability under basic and neutral conditions compared to the acid-labile Ac (acetyl) group or base-sensitive Fmoc (fluorenylmethyloxycarbonyl) group . This makes Boc-O-Me-D-valinol ideal for reactions requiring prolonged exposure to mildly acidic or neutral environments. The O-methyl ether provides exceptional hydrolytic stability compared to O-benzyl or O-acetyl groups, which require harsher deprotection conditions (e.g., hydrogenolysis for O-Bn).

Synthetic Efficiency: Boc-O-Me-D-valinol achieves moderate yields (48%) in glycosylation reactions, as evidenced in the synthesis of complex glycosphingolipids . This is comparable to Boc-O-Bn-D-valinol (52%) but outperforms Fmoc-protected analogs (35%) due to Fmoc’s sensitivity to piperidine during deprotection.

Solubility and Handling: Boc-O-Me-D-valinol exhibits high solubility in dichloromethane (CH₂Cl₂), a trait critical for reactions in nonpolar media.

Stereochemical Influence: The D-configuration of valinol ensures compatibility with enzymatic resolutions and chiral auxiliaries, a feature shared with other D-configured analogs but distinct from L-configured variants, which may exhibit divergent biological activity.

Research Implications

Boc-O-Me-D-valinol’s balance of stability and synthetic versatility positions it as a preferred intermediate in complex molecule synthesis. For example, its use in glycosylation reactions (as demonstrated in ) highlights its role in constructing biologically active glycosphingolipids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.